molecular formula C17H17N3O3 B11393484 3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 878981-34-1

3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B11393484
CAS No.: 878981-34-1
M. Wt: 311.33 g/mol
InChI Key: OAWWGLPBZMKECF-UHFFFAOYSA-N
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Description

3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and substituted with a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-diethoxybenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity. The diethoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. The presence of the diethoxyphenyl group further enhances its hydrophobicity and potential for specific interactions with biological targets.

Properties

CAS No.

878981-34-1

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O3/c1-3-21-14-8-7-12(10-15(14)22-4-2)16-19-17(23-20-16)13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3

InChI Key

OAWWGLPBZMKECF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OCC

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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